N-methyl-4-(4-morpholinyl)-3-nitrobenzenesulfonamide
Overview
Description
N-methyl-4-(4-morpholinyl)-3-nitrobenzenesulfonamide is a chemical compound that features a nitro group, a morpholine ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-(4-morpholinyl)-3-nitrobenzenesulfonamide typically involves the nitration of N-methyl-4-(4-morpholinyl)benzenesulfonamide. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors equipped with temperature control systems to maintain the reaction conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-(4-morpholinyl)-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, tin(II) chloride, or iron powder in acidic conditions.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethylformamide.
Major Products Formed
Reduction: The reduction of the nitro group yields N-methyl-4-(4-morpholinyl)-3-aminobenzenesulfonamide.
Substitution: Depending on the nucleophile used, various substituted sulfonamides can be formed.
Scientific Research Applications
N-methyl-4-(4-morpholinyl)-3-nitrobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antibacterial or anticancer properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.
Mechanism of Action
The mechanism of action of N-methyl-4-(4-morpholinyl)-3-nitrobenzenesulfonamide depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
N-methyl-4-(4-morpholinyl)benzenesulfonamide: Lacks the nitro group but shares the morpholine and sulfonamide functionalities.
4-(4-morpholinyl)-3-nitrobenzenesulfonamide: Similar structure but without the N-methyl group.
Uniqueness
N-methyl-4-(4-morpholinyl)-3-nitrobenzenesulfonamide is unique due to the presence of both the nitro group and the N-methyl group, which can influence its reactivity and biological activity. The combination of these functional groups provides a distinct chemical profile that can be exploited for specific applications in research and industry.
Properties
IUPAC Name |
N-methyl-4-morpholin-4-yl-3-nitrobenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O5S/c1-12-20(17,18)9-2-3-10(11(8-9)14(15)16)13-4-6-19-7-5-13/h2-3,8,12H,4-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUSNUAEXDDJAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1)N2CCOCC2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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